Hydroperoxide, 1-isopropylcyclohexyl
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Overview
Description
Hydroperoxide, 1-isopropylcyclohexyl, is an organic compound with the molecular formula C9H18O2. It is a hydroperoxide derivative of cyclohexane, featuring an isopropyl group attached to the cyclohexane ring. Hydroperoxides are known for their reactivity and are often used as intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-isopropylcyclohexyl, can be synthesized through the oxidation of 1-isopropylcyclohexanol using hydrogen peroxide or other oxidizing agents. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the oxidation process. The reaction conditions, including temperature and solvent, can significantly influence the yield and selectivity of the desired hydroperoxide.
Industrial Production Methods
In an industrial setting, the production of hydroperoxides often involves continuous processes with stringent control over reaction parameters to ensure high efficiency and safety. The use of flow reactors and advanced catalytic systems can enhance the production rates and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-isopropylcyclohexyl, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols, ketones, or acids.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen. Catalysts such as metal complexes (e.g., cobalt, manganese) are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, acids, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroperoxide, 1-isopropylcyclohexyl, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: It can be used to study oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as its role in drug synthesis and as a precursor for bioactive molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 1-isopropylcyclohexyl, involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This process produces free radicals, which can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include the oxidation of organic substrates and the initiation of radical chain reactions.
Comparison with Similar Compounds
Hydroperoxide, 1-isopropylcyclohexyl, can be compared with other hydroperoxides such as tert-butyl hydroperoxide and cumene hydroperoxide. While all these compounds share the hydroperoxide functional group, they differ in their reactivity, stability, and applications:
tert-Butyl Hydroperoxide: Known for its use in polymerization reactions and as an initiator in radical reactions.
Cumene Hydroperoxide: Widely used in the industrial production of phenol and acetone through the cumene process.
This compound, is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
825-08-1 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-hydroperoxy-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8(2)9(11-10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
BXPBEZRGKFLRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCC1)OO |
Origin of Product |
United States |
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